Bisphenol A bis(3-chloro-2-hydroxypropyl) ether (CAS: 4809-35-2), also known as BADGE-2HCl, is the chlorohydrin precursor to Bisphenol A diglycidyl ether (BADGE), the world's most common epoxy resin. This compound serves as a critical, purifiable intermediate in the synthesis of high-performance epoxy resins and specialty polymers. Its primary role is to enable a controlled, two-step synthesis of BADGE, which involves the initial reaction of Bisphenol A with epichlorohydrin to form the stable chlorohydrin ether, followed by a separate dehydrochlorination step to form the final epoxide rings. This route offers distinct advantages in purity control and synthetic versatility compared to direct, one-pot epoxy resin production.
Directly substituting this precursor with its downstream product, Bisphenol A diglycidyl ether (BADGE), or using crude reaction mixtures, can compromise performance in demanding applications. Procuring the purified chlorohydrin intermediate (CAS 4809-35-2) provides critical control over the final polymer's purity, particularly the concentration of hydrolyzable chlorides, which can cause corrosion in electronics. Furthermore, the chlorohydrin's distinct reactivity, featuring secondary hydroxyl groups and a primary chloride, allows for chemical modifications that are impossible to perform on the more reactive epoxide ring of BADGE. Attempting to modify BADGE often leads to uncontrolled polymerization, whereas this precursor enables the synthesis of tailored, high-performance resins with unique functionalities.
The primary value of isolating Bisphenol A bis(3-chloro-2-hydroxypropyl) ether is to enable the synthesis of electronic-grade epoxy resins with exceptionally low levels of hydrolyzable chlorine. Standard industrial processes for BADGE can result in hydrolyzable chlorine content of 1000–2000 ppm. However, by purifying this chlorohydrin intermediate and then performing a controlled dehydrochlorination, it is possible to produce final epoxy resins with hydrolyzable chlorine levels below 200 ppm, and in some cases below 100 ppm.
| Evidence Dimension | Hydrolyzable Chlorine Content in Final Epoxy Resin |
| Target Compound Data | <200 ppm (achievable via purified precursor route) |
| Comparator Or Baseline | Standard-Grade BADGE: 1000–2000 ppm |
| Quantified Difference | 5- to 20-fold reduction in corrosive ionic impurities |
| Conditions | Synthesis of Bisphenol A diglycidyl ether (BADGE) via the chlorohydrin intermediate process vs. standard industrial production. |
For electronic packaging and semiconductor encapsulation, low chloride content is critical to prevent device corrosion and ensure long-term reliability.
The secondary hydroxyl groups on this compound's backbone are available for chemical reactions, such as esterification or etherification, prior to the formation of the final epoxy rings. This allows for the creation of specialty resins with tailored properties. For example, the hydroxyl groups can be reacted with acrylic acid to form an acrylated-chlorohydrin intermediate. Subsequent base treatment yields a dual-cure resin possessing both glycidyl ether groups (for thermal curing) and acrylate groups (for UV curing). This synthetic route is not viable starting with BADGE, as the conditions required for esterification would cause premature and uncontrolled opening of the highly reactive epoxide rings.
| Evidence Dimension | Feasibility of Selective Backbone Functionalization |
| Target Compound Data | Allows selective reaction at secondary -OH groups while preserving the epoxide precursor (chlorohydrin) |
| Comparator Or Baseline | Bisphenol A Diglycidyl Ether (BADGE): Not feasible; esterification/etherification conditions trigger polymerization of the epoxide rings |
| Quantified Difference | Qualitative difference in synthetic pathways enabled |
| Conditions | Standard esterification or etherification reaction conditions. |
This enables the development of advanced materials like dual-cure adhesives, coatings, and photolithography resins that cannot be synthesized directly from standard BADGE.
Bisphenol A bis(3-chloro-2-hydroxypropyl) ether is typically supplied as a colorless or white crystalline solid with a defined melting point. This contrasts sharply with the most common form of its downstream product, BADGE (n=0 oligomer), which is a highly viscous, supercooled liquid at room temperature (viscosity often 11,000–14,000 cP at 25°C). The solid nature of the chlorohydrin precursor simplifies handling, allows for precise weighing without specialized equipment, and makes it highly suitable for manufacturing solid epoxy molding compounds and powder coatings where a free-flowing solid is required.
| Evidence Dimension | Physical State at 25°C |
| Target Compound Data | Crystalline Solid |
| Comparator Or Baseline | Standard Liquid BADGE (e.g., D.E.R. 331): Highly viscous liquid (11,000–14,000 cP) |
| Quantified Difference | Qualitative difference in physical form and handling characteristics |
| Conditions | Standard temperature and pressure (25°C, 1 atm). |
For processes requiring solid precursors, such as in B-stageable prepregs or solid molding compounds, this compound is a direct fit, whereas liquid BADGE would require significant formulation changes or a different processing workflow.
This compound is the preferred precursor for producing electronic-grade epoxy resins where minimal ionic contamination is a critical requirement. By using this purifiable intermediate, manufacturers can formulate adhesives and encapsulants for semiconductors and printed circuit boards with significantly lower hydrolyzable chlorine, reducing the risk of corrosion-induced device failure.
Researchers and formulators can leverage the reactive hydroxyl groups on this molecule to build novel polymer architectures. It serves as a platform for creating specialty resins, such as dual-cure (UV/thermal) systems for advanced coatings or resins with modified flexibility or refractive indices for optical applications, which are not directly accessible from standard BADGE.
The solid, crystalline nature of this compound makes it an ideal component for manufacturing workflows that require solid, free-flowing powders. It can be easily blended with fillers, curing agents, and other additives for the production of solid epoxy molding compounds used in transfer molding of electronic components, as well as for high-performance powder coatings.
Irritant